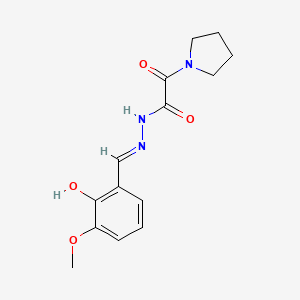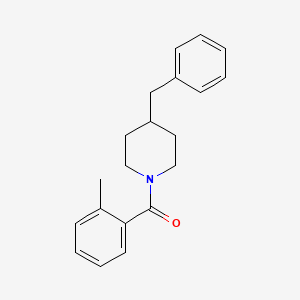![molecular formula C21H30O6 B6037623 diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEMAM and is a malonic ester derivative that has been synthesized using various methods.
作用机制
The mechanism of action of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that this compound acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is its potential to be used as a therapeutic agent in various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate. One of the directions is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer and neurological disorders. Another direction is to study the mechanism of action of this compound in more detail to understand its effects on different biological pathways. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and solubility.
Conclusion:
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to the use of this compound in certain experimental setups, its potential as a therapeutic agent warrants further investigation.
合成方法
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate can be synthesized using various methods. One of the most common methods is the reaction of malonic ester with allyl bromide, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)anisole. The final product is obtained by the reaction of the intermediate product with diethyl malonate. The yield of this method is about 50%.
科学研究应用
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
diethyl 2-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-8-17-15-16(4)9-10-19(17)27-14-13-24-12-11-18(20(22)25-6-2)21(23)26-7-3/h5,9-10,15,18H,1,6-8,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDRKXMDFQNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}benzamide](/img/structure/B6037542.png)
![2-ethoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6037567.png)
![3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6037582.png)

![2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6037594.png)
![N-[2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B6037601.png)
![4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6037607.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6037615.png)
![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037621.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6037643.png)